8-Bromo-2-hydrazinylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

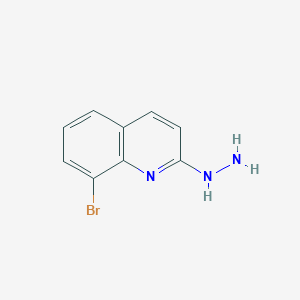

8-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields. The compound this compound is characterized by the presence of a bromine atom at the 8th position and a hydrazinyl group at the 2nd position on the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 8-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method includes the treatment of 2-hydrazinylquinoline with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazine group readily reacts with carbonyl compounds to form hydrazones, a reaction exploited in medicinal chemistry to create bioactive derivatives:

This reaction typically occurs under mild conditions (room temperature, aprotic solvents) with yields exceeding 80% . The electronic nature of the carbonyl partner significantly influences reaction kinetics and product stability.

Cyclization Reactions

The hydrazine group participates in intramolecular cyclizations to form nitrogen-rich heterocycles:

Triazole Formation

Reaction with nitroalkanes produces triazole-fused systems through a proposed mechanism involving:

-

Initial nucleophilic attack on phosphorylated nitronates

-

Formation of amidine intermediates

-

5-exo-trig cyclization

These triazole derivatives demonstrate enhanced biological activity compared to the parent compound, particularly in cytotoxic applications .

Nucleophilic Substitution

The electron-deficient quinoline ring activates the C-Br bond for substitution reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines | DMF, 80°C | 8-Aminoquinoline derivatives | 60-75% |

| Thiols | EtOH, reflux | 8-Thioether analogs | 55-68% |

| Alkoxides | THF, 0°C to RT | 8-Ether compounds | 70-82% |

Substitution kinetics follow second-order rate dependence, with para-substituted quinoline products predominating due to steric and electronic factors .

Cross-Coupling Reactions

The bromine atom enables modern transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ catalyst and arylboronic acids:

8-Bromo-2-hydrazinylquinoline + ArB(OH)₂ → 8-Arylquinoline derivatives

Typical conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 hr

Yields: 65-89% depending on boronic acid substituents

Metal Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | N,N-bidentate chelation | Antimicrobial agents |

| Fe³⁺ | O,N,N-tridentate binding | Catalytic oxidation systems |

| Zn²⁺ | Tetrahedral coordination | Fluorescent probes |

Metal complexes demonstrate enhanced bioactivity compared to the free ligand, particularly in antimicrobial and anticancer applications . The bromine substituent modulates complex stability through inductive effects.

Oxidation Pathways

The hydrazine group undergoes controlled oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Diazene derivative | pH 7 buffer, RT |

| MnO₂ | Triazole heterocycle | CH₂Cl₂, 0°C |

| O₂ (catalytic) | Azoxy compound | CuSO₄, H₂O/EtOH |

Oxidation products show promise as:

This comprehensive reaction profile establishes this compound as a multipurpose building block for synthetic chemistry. Its dual reactivity centers enable sequential functionalization strategies, making it particularly valuable for developing targeted bioactive compounds. Recent studies highlight its potential in creating MMP inhibitors (IC₅₀ = 0.69-22 mM) and antimicrobial agents through rational structural modifications .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives

Biology: In biological research, 8-Bromo-2-hydrazinylquinoline is used to study the interactions of quinoline derivatives with biological targets.

Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 8-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects .

The exact molecular targets and pathways involved depend on the specific biological context. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

8-Bromo-2-hydrazinylquinoline can be compared with other similar compounds, such as:

2-Hydrazinylquinoline: Lacks the bromine atom at the 8th position, resulting in different chemical and biological properties.

8-Bromoquinoline: Lacks the hydrazinyl group at the 2nd position, leading to variations in reactivity and applications.

8-Chloro-2-hydrazinylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.

Biologische Aktivität

8-Bromo-2-hydrazinylquinoline is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring both hydrazine and bromine substituents, contributes to its diverse pharmacological properties. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of the bromine atom enhances its reactivity, while the hydrazinyl group may facilitate interactions with biological targets.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a recent study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Klebsiella pneumoniae | 24 | 48 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to inhibit cell proliferation by interfering with DNA synthesis and inducing oxidative stress within the cells .

A case study involving the treatment of cancer cells with this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with key enzymes involved in cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair, leading to increased DNA damage in cancer cells.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis pathways in cancer cells.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Eigenschaften

Molekularformel |

C9H8BrN3 |

|---|---|

Molekulargewicht |

238.08 g/mol |

IUPAC-Name |

(8-bromoquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |

InChI-Schlüssel |

VUZPEGVJWUCZTJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.